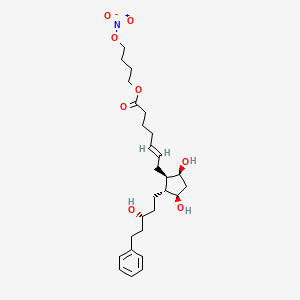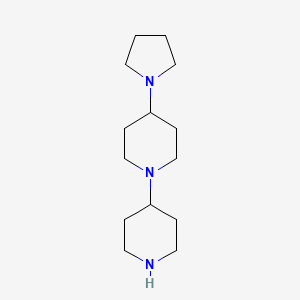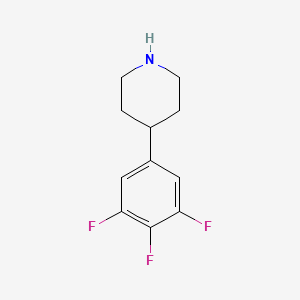
(E)-Latanoprostene Bunod
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Latanoprostene Bunod is a prostaglandin analog used primarily in the treatment of glaucoma and ocular hypertension. It is a nitric oxide-donating prostaglandin F2α analog that helps to reduce intraocular pressure by increasing the outflow of aqueous humor through both the trabecular meshwork and the uveoscleral pathways.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Latanoprostene Bunod involves multiple steps, starting from commercially available prostaglandin F2α. The key steps include esterification, reduction, and nitration reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(E)-Latanoprostene Bunod undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the prostaglandin structure.
Substitution: Substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nitrating agents like nitric acid. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various prostaglandin derivatives, each with different pharmacological properties.
科学的研究の応用
Chemistry
In chemistry, (E)-Latanoprostene Bunod is used as a model compound to study the synthesis and reactivity of prostaglandin analogs.
Biology
In biological research, it is used to study the mechanisms of intraocular pressure regulation and the role of nitric oxide in ocular physiology.
Medicine
Medically, this compound is used to treat glaucoma and ocular hypertension. It is also being investigated for its potential use in other conditions where nitric oxide donation could be beneficial.
Industry
In the pharmaceutical industry, this compound serves as a lead compound for the development of new drugs targeting intraocular pressure and other nitric oxide-related pathways.
作用機序
(E)-Latanoprostene Bunod exerts its effects by increasing the outflow of aqueous humor through both the trabecular meshwork and the uveoscleral pathways. The compound releases nitric oxide, which relaxes the trabecular meshwork and enhances outflow. Additionally, it acts on prostaglandin receptors to increase uveoscleral outflow.
類似化合物との比較
Similar Compounds
Similar compounds include other prostaglandin analogs such as latanoprost, travoprost, and bimatoprost.
Uniqueness
What sets (E)-Latanoprostene Bunod apart is its dual mechanism of action involving both prostaglandin receptor activation and nitric oxide donation. This dual action makes it more effective in reducing intraocular pressure compared to other prostaglandin analogs.
特性
CAS番号 |
2099033-66-4 |
|---|---|
分子式 |
C27H41NO8 |
分子量 |
507.6 g/mol |
IUPAC名 |
4-nitrooxybutyl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C27H41NO8/c29-22(15-14-21-10-4-3-5-11-21)16-17-24-23(25(30)20-26(24)31)12-6-1-2-7-13-27(32)35-18-8-9-19-36-28(33)34/h1,3-6,10-11,22-26,29-31H,2,7-9,12-20H2/b6-1+/t22-,23+,24+,25-,26+/m0/s1 |
InChIキー |
LOVMMUBRQUFEAH-LMDVOQDDSA-N |
異性体SMILES |
C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C/CCCC(=O)OCCCCO[N+](=O)[O-])CC[C@H](CCC2=CC=CC=C2)O)O |
正規SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)OCCCCO[N+](=O)[O-])CCC(CCC2=CC=CC=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(1R,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-8-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B13427683.png)



![(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[(2S)-2-[2-[(8-sulfonaphthalen-2-yl)amino]ethylcarbamoyl]pyrrolidin-1-yl]propan-2-yl]amino]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B13427692.png)
![4-amino-1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-(furan-2-yl)pyrimidin-2-one](/img/structure/B13427695.png)


